REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|
|
Name
|
acetaldehyde ortho-toluidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|
|
Name
|
acetaldehyde ortho-toluidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|
|
Name
|
acetaldehyde ortho-toluidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|
|
Name
|
acetaldehyde ortho-toluidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>>[CH:1](=[O:3])[CH3:2].[NH2:4][C:5]1[C:6]([CH3:11])=[CH:7][CH:8]=[CH:9][CH:10]=1.[NH2:21][C:22]1[C:13]([CH3:12])=[CH:14][CH:15]=[CH:16][CH:17]=1.[CH3:10][C:9]1[CH:8]=[CH:7][CH:6]=[C:2]2[C:1]=1[N:21]=[CH:20][CH:19]=[CH:18]2 |f:0.1,3.4|
|
Name
|
acetaldehyde ortho-toluidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)=O.NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2C=CC=NC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |